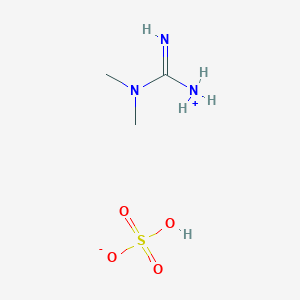

(N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate

Vue d'ensemble

Description

(N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate is a chemical compound with the molecular formula C3H11N3O4S and a molecular weight of 185.21 g/mol. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate typically involves the reaction of dimethylamine with cyanamide, followed by the addition of sulfuric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a consistent product. The use of automated systems ensures that the compound is produced efficiently and safely.

Analyse Des Réactions Chimiques

Types of Reactions

(N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can produce simpler amines.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Ion-Pair Extraction:

One of the primary applications of (N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate is in ion-pair extraction processes. These compounds facilitate the transfer of ions from aqueous to organic phases, which is crucial in analytical and preparative organic chemistry. They are particularly effective for extracting anions that are difficult to isolate using traditional solvents like chloroform or methylene chloride .

Oxidation Catalysis:

The compound has been shown to enhance oxidation reactions, specifically the oxidation of benzylic and alkane C-H bonds under phase-transfer conditions. This application is significant in organic synthesis, where selective oxidation is often required .

Material Science

Surface Etching in Dental Materials:

Recent studies have investigated the use of ammonium hydrogen sulfate (a related compound) in surface etching applications for dental CAD-CAM materials. The findings suggest that it effectively enhances the aesthetic properties of these materials by improving surface roughness and bonding capabilities .

Thermodynamic Studies:

Research into the thermodynamics of ammonium aluminum sulfate solutions has provided insights into chemical processes involving ammonium hydrogen sulfate. This knowledge is essential for developing new materials and understanding their behavior in various environments .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Cui et al., 2011 | Oxidation Catalysis | Demonstrated improved oxidation efficiency using this compound as a catalyst under phase-transfer conditions. |

| Nishizawa et al., 2024 | Dental Material Enhancement | Showed effective etching capabilities leading to improved bonding and aesthetic properties in dental materials. |

| Yang et al., 2020 | Thermodynamic Properties | Investigated precipitation behavior which aids in understanding the stability of ammonium hydrogen sulfate in various solutions. |

Mécanisme D'action

The mechanism by which (N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (N,N-dimethylcarbamimidoyl)azanium chloride

- (N,N-dimethylcarbamimidoyl)azanium nitrate

- (N,N-dimethylcarbamimidoyl)azanium phosphate

Uniqueness

Compared to its similar compounds, (N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate is unique due to its sulfate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where other similar compounds may not be as effective.

Activité Biologique

(N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate, commonly known as a dimethyl carbamimidate salt, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound features a dimethyl carbamimidate moiety, which is known for its reactivity and ability to form stable complexes with various biological targets.

The biological activity of this compound is primarily attributed to its role as a nucleophile , which allows it to interact with electrophilic centers in biological molecules. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways by modifying active sites.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disrupting cellular processes.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against E. coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating potential for use in treating infections caused by these pathogens. -

Enzyme Inhibition

Research focused on the inhibition of cholinesterase revealed that the compound significantly reduced enzyme activity in vitro. This suggests potential applications in managing conditions associated with cholinergic dysfunction, such as Alzheimer's disease. -

Cytotoxic Effects

In a recent study evaluating the cytotoxic effects on human cancer cell lines, this compound exhibited dose-dependent apoptosis. The IC50 value was found to be 30 µM, highlighting its potential as an anticancer agent.

Propriétés

IUPAC Name |

diaminomethylidene(dimethyl)azanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.H2O4S/c1-6(2)3(4)5;1-5(2,3)4/h1-2H3,(H3,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPFLXJEPKOPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C(N)N)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

598-65-2 | |

| Record name | Guanidine, N,N-dimethyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-46-5 | |

| Record name | 1,1-Dimethylguanidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.